molecular formula C15H10N2O B1508251 4-Pyridin-4-ylquinoline-6-carbaldehyde

4-Pyridin-4-ylquinoline-6-carbaldehyde

Cat. No.: B1508251
M. Wt: 234.25 g/mol
InChI Key: MWWLMHIMIVZWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-4-ylquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C15H10N2O and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-pyridin-4-ylquinoline-6-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-10-11-1-2-15-14(9-11)13(5-8-17-15)12-3-6-16-7-4-12/h1-10H

InChI Key

MWWLMHIMIVZWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=O)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-6-quinolinecarbaldehyde (3.24 g, 16.92 mmol), 4-pyridylboronic acid (3.12 g, 25.38 mmol), tetrakistriphenylphosphine palladium (0) (0.978 g, 0.846 mmol), and 2M aqueous K2CO3 (7.02 g, 50.76 mmol, 25.4 mls of 2M solution) in DMF (100 mL) was heated at 100° C. for 3.0 h and cooled to room temperature. The mixture was filtered through Celite and the Celite was washed with EtOAc. The filtrate was transferred to a separatory funnel, washed with water and saturated NaCl, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (5% MeOH:CH2Cl2) to give the title compound (2.03 g, 51%) as a tan solid. MS (ES)+ m/e 235 [M+H]+.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
3.12 g
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reactant
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[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.978 g
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reactant
Reaction Step One
Name
Quantity
25.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods II

Procedure details

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